![molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6](/img/structure/B3007450.png)
[2,3'-Bipyridin]-6'-amine dihydrochloride
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Overview
Description
“[2,3’-Bipyridin]-6’-amine dihydrochloride” is a chemical compound likely containing a bipyridine structure (two pyridine rings connected by a single bond), an amine group, and two hydrochloride groups. Bipyridines are often used as ligands in coordination chemistry, and amines are basic and can participate in a variety of reactions . Dihydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a bipyridine core with an amine group attached at the 6’ position. The two hydrochloride groups would likely be ionically bonded to the nitrogen of the amine group, forming a salt .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the basicity of the amine group and the presence of the aromatic bipyridine structure. The compound could potentially participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Scientific Research Applications
- Researchers explore the synthesis of novel bipyridine ligands to enhance catalytic activity and selectivity in various reactions .
- The unique electronic properties of bipyridines make them suitable for generating reactive oxygen species upon light exposure, leading to targeted cell damage .
- Researchers design bipyridine-containing molecules to self-assemble into functional materials, including molecular cages, host-guest complexes, and porous frameworks .
- Applications include electrochromic devices, sensors, and molecular switches. Researchers explore viologen-based materials for energy storage and conversion .
- Researchers investigate electrochemical coupling reactions, such as oxidative cross-coupling, to access bipyridine derivatives efficiently .
- Recent research explores alternative synthetic routes using sulfur and phosphorous compounds. These pathways provide insights into overcoming challenges associated with conventional catalysis .
Transition-Metal Complex Ligands
Photosensitizers
Supramolecular Architectures
Viologens
Electrochemical Methods
Alternative Pathways Involving Sulfur and Phosphorous Compounds
Mechanism of Action
Target of Action
The primary target of [2,3’-Bipyridin]-6’-amine dihydrochloride is the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is predominantly found in the central nervous system (CNS) and plays a crucial role in transmitting signals in the brain . In addition to its agonistic action on α7 receptors, [2,3’-Bipyridin]-6’-amine dihydrochloride also acts as an antagonist at α3β4, α4β2, and other nicotinic receptors .
Mode of Action
[2,3’-Bipyridin]-6’-amine dihydrochloride interacts with its targets by binding to the α7 nAChR, acting as a partial agonist On the other hand, it blocks the α4β2 current, acting as an antagonist . This dual action allows it to modulate the activity of these receptors, influencing the transmission of signals in the brain.
Future Directions
properties
IUPAC Name |
5-pyridin-2-ylpyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBOVZWVAUVZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridin]-6'-amine dihydrochloride |
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